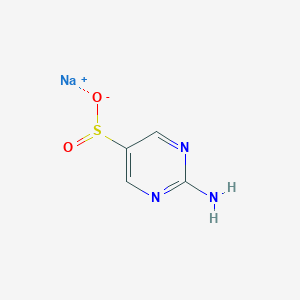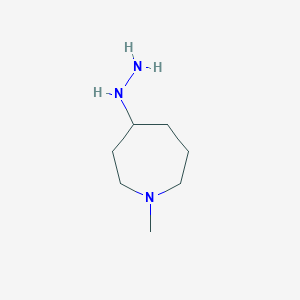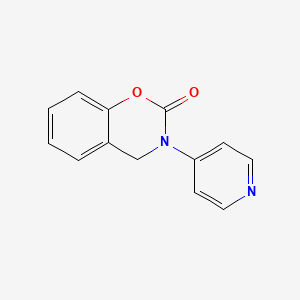
2H-1,3-Benzoxazin-2-one, 3,4-dihydro-3-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-3-(4-pyridinyl)-2H-1,3-benzoxazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-aminopyridine with a suitable benzene derivative under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and may be carried out under solvent-free conditions or in the presence of a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. The use of microwave irradiation has also been explored as a rapid and environmentally friendly method for the synthesis of benzoxazines.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-derivatives.
Reduction: Reduction products such as dihydrobenzoxazines.
Substitution: Substituted benzoxazines with various functional groups.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory properties.
Medicine: Potential therapeutic applications in the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which 3,4-dihydro-3-(4-pyridinyl)-2H-1,3-benzoxazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
3,4-Dihydro-3-phenyl-2H-1,3-benzoxazin-2-one: Similar structure but with a phenyl group instead of a pyridinyl group.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Another class of benzoxazines with different substituents.
Uniqueness: The presence of the pyridinyl group in 3,4-dihydro-3-(4-pyridinyl)-2H-1,3-benzoxazin-2-one contributes to its unique chemical and biological properties compared to other benzoxazines
Propriétés
Formule moléculaire |
C13H10N2O2 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
3-pyridin-4-yl-4H-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C13H10N2O2/c16-13-15(11-5-7-14-8-6-11)9-10-3-1-2-4-12(10)17-13/h1-8H,9H2 |
Clé InChI |
KYBHXHVLVUMVGE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2OC(=O)N1C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


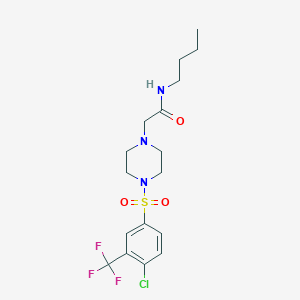
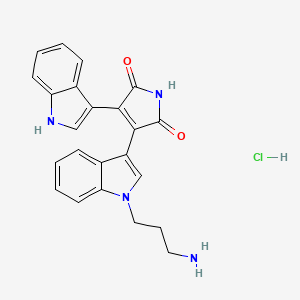
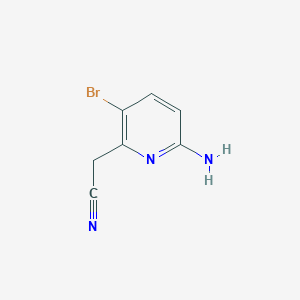
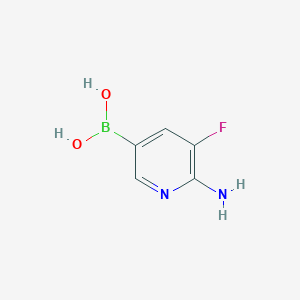

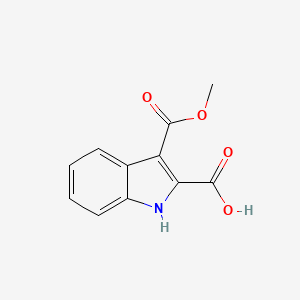


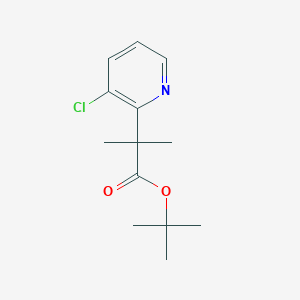

![Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15223676.png)
